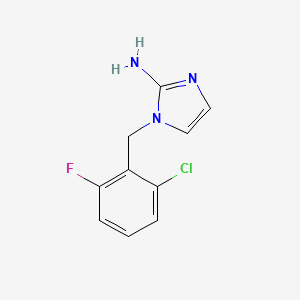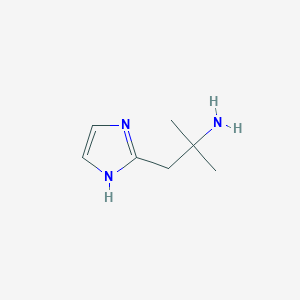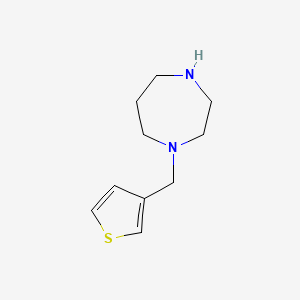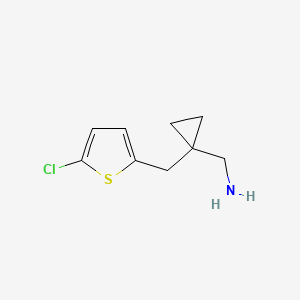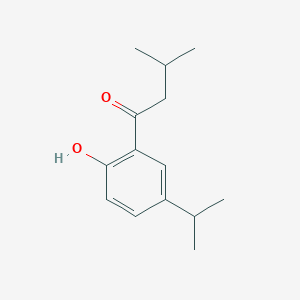
1-(2-Hydroxy-5-isopropylphenyl)-3-methylbutan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Hydroxy-5-isopropylphenyl)-3-methylbutan-1-one is an organic compound with the molecular formula C13H18O2 This compound is characterized by the presence of a hydroxy group, an isopropyl group, and a methylbutanone moiety attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxy-5-isopropylphenyl)-3-methylbutan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available precursors such as 2-hydroxyacetophenone and isopropyl bromide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate in a solvent such as acetone.
Procedure: The 2-hydroxyacetophenone undergoes alkylation with isopropyl bromide to form the intermediate compound, which is then subjected to further reactions to introduce the methylbutanone group.
Industrial Production Methods: In industrial settings, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
化学反応の分析
Types of Reactions: 1-(2-Hydroxy-5-isopropylphenyl)-3-methylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products:
Oxidation: Formation of this compound.
Reduction: Formation of 1-(2-hydroxy-5-isopropylphenyl)-3-methylbutanol.
Substitution: Formation of various substituted phenyl derivatives.
科学的研究の応用
1-(2-Hydroxy-5-isopropylphenyl)-3-methylbutan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2-Hydroxy-5-isopropylphenyl)-3-methylbutan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, or cell proliferation.
類似化合物との比較
Acetophenone: A simpler analog with a similar phenyl ring structure.
2-Hydroxyacetophenone: Shares the hydroxy group but lacks the isopropyl and methylbutanone groups.
4-Hydroxy-3-isopropylacetophenone: Similar structure but with different substitution patterns.
Uniqueness: 1-(2-Hydroxy-5-isopropylphenyl)-3-methylbutan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
分子式 |
C14H20O2 |
|---|---|
分子量 |
220.31 g/mol |
IUPAC名 |
1-(2-hydroxy-5-propan-2-ylphenyl)-3-methylbutan-1-one |
InChI |
InChI=1S/C14H20O2/c1-9(2)7-14(16)12-8-11(10(3)4)5-6-13(12)15/h5-6,8-10,15H,7H2,1-4H3 |
InChIキー |
RTPIJGHRKNEJAN-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(=O)C1=C(C=CC(=C1)C(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-(benzyloxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yltrifluoromethanesulfonate](/img/structure/B13621778.png)
![2-[2-(1H-pyrazol-1-yl)phenyl]acetic acid](/img/structure/B13621794.png)
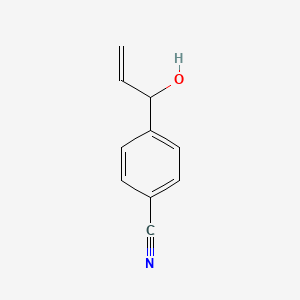
![3-[2-Bromo-1-(2-chlorophenyl)ethoxy]oxolane](/img/structure/B13621806.png)

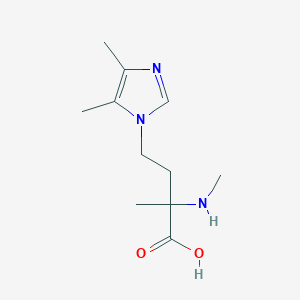

![3-(Benzo[d]thiazol-2-ylmethyl)azetidin-3-ol](/img/structure/B13621834.png)

